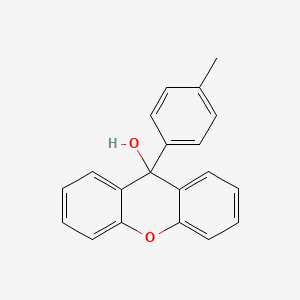

9-(4-methylphenyl)-9H-xanthen-9-ol

Description

Properties

CAS No. |

29903-57-9 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

9-(4-methylphenyl)xanthen-9-ol |

InChI |

InChI=1S/C20H16O2/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3 |

InChI Key |

ABVXGGIZGXJKMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

9-(2-Methoxyphenyl)-9H-xanthen-9-ol

- Substituent : A methoxy group at the 2-position of the phenyl ring.

- Structural Features : The methoxyphenyl and xanthene rings are nearly orthogonal (dihedral angle = 89.27°), limiting conjugation. Intramolecular C–H⋯O interactions stabilize the structure, while intermolecular C–H⋯O and C–H⋯π interactions dominate crystal packing .

- Key Difference: The ortho-methoxy group reduces hydrogen bond donor capacity compared to para-substituted analogs, as steric hindrance limits guest interaction in inclusion chemistry .

9-(4-Methoxyphenyl)-9H-xanthen-9-ol

- Substituent : A methoxy group at the 4-position of the phenyl ring.

- Host-Guest Chemistry : Forms isostructural inclusion compounds with aromatic guests (e.g., naphthalene, pyrene) via (Host)–OH⋯O–(Host) hydrogen bonding. Guest molecules occupy inversion centers, with stoichiometries of H·½guest .

- Kinetics : Solid-solid reactions with guests like β-naphthol exhibit a half-life of 31 minutes at room temperature, indicating rapid guest exchange .

9-(3-Pyridinyl)-9H-xanthen-9-ol

- Substituent : A pyridinyl group replaces the methylphenyl moiety.

Functional Group Modifications

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

- Modification : Hydroxyl group replaced by a thiol (–SH).

- Impact : The thiol group enhances hydrogen bond strength (S–H⋯O vs. O–H⋯O) but reduces stability due to oxidation susceptibility. Molecular weight increases to 320.41 g/mol (vs. ~318 g/mol for methoxy analogs) .

9H-Xanthen-9-amines (e.g., 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine)

Positional Isomerism in Methoxy-Substituted Analogs

9-(3-Methoxyphenyl)-9H-xanthen-9-ol vs. 9-(4-Methoxyphenyl)-9H-xanthen-9-ol

- Structural Impact :

- 4-Methoxy : Para substitution allows optimal resonance stabilization and symmetric guest inclusion. Host-guest interactions are mediated via host-host hydrogen bonds .

- 3-Methoxy : Meta substitution disrupts symmetry, leading to direct host-guest hydrogen bonding (Host–OH⋯N–Guest) in inclusion compounds with aniline .

- Thermal Stability : The para-methoxy analog forms more thermally stable inclusion compounds due to stronger host-host interactions .

Comparison of Physicochemical Properties

Preparation Methods

Reaction Overview

The Grignard addition method involves nucleophilic attack of 4-methylphenylmagnesium bromide on xanthen-9-one, followed by acidic workup to yield 9-(4-methylphenyl)-9H-xanthen-9-ol. This two-step process is widely adopted due to its straightforward protocol and compatibility with diverse aryl groups.

Synthetic Pathway

-

Formation of Xanthen-9-one :

Xanthen-9-one serves as the starting material, typically synthesized via acid-catalyzed cyclization of 2,2′,4,4′-tetrahydroxybenzophenone. -

Grignard Reaction :

Xanthen-9-one reacts with 4-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. -

Acidic Quenching :

Hydrolysis with dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) yields the tertiary alcohol product.

Optimization and Yields

-

Temperature Control : Maintaining temperatures below 25°C prevents side reactions such as over-addition or ether formation.

-

Solvent Selection : THF or diethyl ether ensures optimal Grignard reagent stability.

-

Yield : Reported yields range from 30–65% , depending on purification methods (e.g., column chromatography vs. recrystallization).

Table 1: Grignard Method Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–25°C | 65 |

| Solvent | THF | 65 |

| Quenching Agent | NH₄Cl | 60 |

| Purification | Column Chromatography | 65 |

Acid-Catalyzed Dehydration of 9-Arylxanthen-9-ols

Mechanistic Rationale

This method leverages Brønsted or Lewis acids to facilitate dehydration of 9-arylxanthen-9-ols, forming stable xanthylium intermediates that are subsequently reduced or hydrolyzed. Scandium triflate (Sc(OTf)₃) and perchloric acid (HClO₄) are common catalysts.

Stepwise Procedure

-

Intermediate Synthesis :

9-Arylxanthen-9-ol derivatives are prepared via Grignard addition or Friedel-Crafts alkylation. -

Acid Treatment :

Treatment with Sc(OTf)₃ (2 mol%) in dichloromethane (DCM) at 25°C induces dehydration, generating a resonance-stabilized xanthylium cation. -

Reduction/Hydrolysis :

The cationic intermediate is quenched with water or sodium borohydride (NaBH₄) to regenerate the alcohol or produce diaryl derivatives.

Performance Metrics

-

Catalyst Efficiency : Sc(OTf)₃ achieves >90% conversion in 2 hours, outperforming HClO₄ (70–80% conversion).

-

Substrate Scope : Electron-rich aryl groups (e.g., 4-methylphenyl) enhance reaction rates due to improved cation stability.

Table 2: Acid-Catalyzed Dehydration Conditions

| Catalyst | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| Sc(OTf)₃ | 25°C | 2 | 95 |

| HClO₄ | 25°C | 4 | 75 |

| HBF₄ | 25°C | 6 | 65 |

Electrochemical Cross-Coupling

Novel Methodology

Electrochemical synthesis enables direct coupling of xanthene with 4-methylbenzene derivatives under oxidative conditions, bypassing traditional stoichiometric oxidants. This method is notable for its atom economy and mild reaction conditions .

Experimental Setup

-

Electrolysis Cell :

A undivided cell equipped with a graphite anode and platinum cathode. -

Reagents :

-

Xanthene (0.5 mmol)

-

4-Methylbenzene (1.5 mmol)

-

Methanesulfonic acid (MsOH, 1 mmol)

-

Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄, 0.75 mmol)

-

-

Conditions :

-

Current: 6 mA

-

Temperature: 80°C

-

Solvent: Dichloroethane (DCE)

-

Reaction Mechanism

-

Anodic Oxidation : Xanthene undergoes one-electron oxidation to form a radical cation.

-

Arenium Ion Formation : MsOH protonates 4-methylbenzene, enhancing its electrophilicity.

-

Cross-Coupling : The radical cation couples with the arenium ion, followed by rearomatization to yield this compound.

Yield and Scalability

-

Scale-Up : Demonstrated efficacy at 10 mmol scale with comparable efficiency.

Table 3: Electrochemical vs. Traditional Methods

| Method | Yield (%) | Reaction Time | Catalyst Loading |

|---|---|---|---|

| Electrochemical | 85 | 5 h | 0 mol% |

| Grignard Addition | 65 | 12 h | N/A |

| Acid-Catalyzed | 95 | 2 h | 2 mol% |

Comparative Analysis of Preparation Methods

Efficiency and Practicality

-

Grignard Addition : Suitable for small-scale synthesis but limited by moderate yields and moisture sensitivity.

-

Acid-Catalyzed Dehydration : High-yielding and rapid but requires stoichiometric acid.

-

Electrochemical : Scalable and environmentally friendly, though specialized equipment is needed.

Industrial Applicability

Electrochemical methods show promise for green chemistry initiatives, while acid-catalyzed routes remain favored for high-purity laboratory synthesis.

Q & A

Q. What are the established synthetic routes for preparing 9-(4-methylphenyl)-9H-xanthen-9-ol, and what key experimental parameters influence yield?

- Methodological Answer : The synthesis typically begins with the acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one. Subsequent alkylation of hydroxyl groups using reagents like methyl iodide or allyl bromide under basic conditions (e.g., NaOH with BTEAC as a phase-transfer catalyst) yields intermediates. Grignard reactions (e.g., with 4-methylphenylmagnesium bromide) introduce the aryl substituent at the C9 position. Key parameters include reaction temperature (reflux conditions for alkylation), solvent choice (THF for Grignard reactions), and stoichiometric control of alkylating agents to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the structural integrity of synthesized this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic proton environments. For example, the C9 hydroxyl proton appears as a singlet due to restricted rotation. X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. The compound crystallizes in the monoclinic space group, with dihedral angles between the xanthene core and aryl substituent (~89°) indicating orthogonality. Weak C–H⋯O and π–π interactions stabilize the lattice .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates the product from unreacted starting materials. Recrystallization from methanol/chloroform mixtures improves purity, leveraging solubility differences. Monitoring by thin-layer chromatography (TLC) ensures fraction collection accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the iodine-catalyzed functionalization of this compound derivatives?

- Methodological Answer : Iodine acts as a Lewis acid, coordinating with the hydroxyl group to generate a stabilized oxonium intermediate. This facilitates nucleophilic attack (e.g., by indole in cross-coupling reactions) at the C9 position. Kinetic studies using control experiments (e.g., isolating intermediates like 9-ethoxy-9H-xanthene) confirm the stepwise pathway. Reaction progress is monitored via H NMR or mass spectrometry to track intermediate formation .

Q. How do solid-state interactions influence the host-guest chemistry of this compound, and what analytical techniques are critical for studying these interactions?

- Methodological Answer : The compound forms inclusion complexes via C–H⋯O hydrogen bonding and π–π stacking, as observed in clathrates with aromatic guests (e.g., naphthalene). Isostructural host frameworks accommodate guests at inversion centers. Solid-state NMR and X-ray diffraction reveal guest positioning and stoichiometry (e.g., 1:0.5 host-guest ratios). Thermogravimetric analysis (TGA) assesses thermal stability, while kinetic studies of solid-solid reactions (half-life ~30–44 min) quantify guest exchange dynamics .

Q. What electrochemical methods are suitable for probing the redox behavior of this compound derivatives?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a three-electrode setup (glassy carbon working electrode, Ag/AgNO₃ reference) identifies oxidation/reduction potentials. For example, xanthylium derivatives exhibit reversible redox couples near +0.5 V vs. Fc/Fc⁺. Controlled potential electrolysis coupled with in situ UV-Vis spectroscopy tracks intermediate species. Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer resistance in host-guest systems .

Q. How can computational modeling complement experimental studies of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₓ values. Molecular dynamics (MD) simulations model host-guest binding energies and interaction dynamics in solution or solid-state environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.